6-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}hexanoic acid is an organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and an amino group attached to a hexanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}hexanoic acid typically involves the nitration of a trifluoromethyl-substituted aniline derivative, followed by coupling with a hexanoic acid derivative. The reaction conditions often require the use of strong acids and oxidizing agents to facilitate the nitration process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration reactions under controlled conditions to ensure safety and efficiency. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
6-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}hexanoic acid undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The trifluoromethyl group can be involved in reduction reactions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce various substituted hexanoic acids.
Scientific Research Applications
6-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}hexanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}hexanoic acid involves its interaction with specific molecular targets and pathways. The nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to biological molecules. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}acetic acid
- 2-Nitro-4-(trifluoromethyl)phenol
- 4-(Trifluoromethyl)phenylacetic acid
Uniqueness
6-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}hexanoic acid is unique due to its specific combination of functional groups and its hexanoic acid backbone
Properties
Molecular Formula |
C13H15F3N2O4 |
---|---|
Molecular Weight |
320.26 g/mol |
IUPAC Name |
6-[2-nitro-4-(trifluoromethyl)anilino]hexanoic acid |
InChI |
InChI=1S/C13H15F3N2O4/c14-13(15,16)9-5-6-10(11(8-9)18(21)22)17-7-3-1-2-4-12(19)20/h5-6,8,17H,1-4,7H2,(H,19,20) |
InChI Key |
VEUVISZLWLNGMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.